1-Bromo-3-(dimethoxymethyl)benzene
Overview
Description
1-Bromo-3-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is characterized by a benzene ring substituted with a bromo group at the first position and a dimethoxymethyl group at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(dimethoxymethyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(dimethoxymethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(dimethoxymethyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions typically involve nucleophiles such as hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzoic acid derivatives or other oxidized products.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-(dimethoxymethyl)benzene is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used in the development of new chemical reactions and methodologies.
Mechanism of Action
1-Bromo-3-(dimethoxymethyl)benzene is similar to other brominated benzene derivatives, such as 1-bromo-2-(dimethoxymethyl)benzene and 1-bromo-4-(dimethoxymethyl)benzene. its unique substitution pattern at the 3-position sets it apart from these compounds. The presence of the dimethoxymethyl group also imparts distinct chemical properties compared to other benzene derivatives.
Comparison with Similar Compounds
1-Bromo-2-(dimethoxymethyl)benzene
1-Bromo-4-(dimethoxymethyl)benzene
1-Bromo-3-(methoxymethyl)benzene
1-Bromo-2-(methoxymethyl)benzene
Properties
IUPAC Name |
1-bromo-3-(dimethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBSVBRCPCEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986110 | |
Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67073-72-7 | |
Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67073-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067073727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3-(dimethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20986110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(dimethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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